molecular formula C18H22N2O B3052182 Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide CAS No. 39201-71-3

Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide

Cat. No.: B3052182
CAS No.: 39201-71-3
M. Wt: 282.4 g/mol
InChI Key: KPECXSXHWHXFJZ-UHFFFAOYSA-N
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Description

Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Protein Cross-Linking

  • The diazene derivatives, including 1,2-diazenedicarboxylic bis(N-methylpiperazide) and others, have been used for cross-linking proteins like aldolase. This process involves the formation of disulfide bonds in the protein due to interaction with diazene, which can be used for immobilization of enzymes onto solid matrices (Mas, Buczyłko, & Kochman, 1979).

Energetic Materials Synthesis

  • Novel polynitro azoxypyrazole-based energetic compounds, such as 1,2-bis(4-nitro-1H-pyrazol-5-yl) diazene 1-oxide, were synthesized and characterized for their high thermal stability, moderate detonation performance, and mechanical sensitivity. These compounds show potential as high-performance energetic materials (Yang et al., 2021).

Uranium Mediated Diazene N═N Bond Cleavage

  • Research has been conducted on the reactivity of reduced uranium species toward diazenes, revealing key intermediates in the cleavage of azobenzene. This study provides insights into the mechanisms of diazene N═N bond cleavage mediated by uranium (Kiernicki et al., 2016).

Synthesis of Azoxybenzenes

  • Methods for synthesizing hydroxyalkyl-containing azoxybenzenes, such as 1,2-bis(4-(hydroxymethyl)phenyl)diazene oxide, have been developed. These compounds are obtained through reactions involving nitrobenzyl alcohol and glucose, demonstrating potential applications in chemical synthesis (Spesivaya et al., 2022).

DNA Cross-Linking Agents

  • O2-(2,4-dinitrophenyl)-1-[N,N-bis(2-substituted ethyl)amino]diazen-1-ium-1,2-diolates were designed and synthesized as a novel class of DNA cross-linking agents. These compounds have shown potential in releasing nitric oxide and causing significant DNA damage in cancer cells (Xue et al., 2016).

Safety and Hazards

The safety data sheet (SDS) for “Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide” includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Properties

IUPAC Name

oxido-(2,4,6-trimethylphenyl)-(2,4,6-trimethylphenyl)iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-11-7-13(3)17(14(4)8-11)19-20(21)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPECXSXHWHXFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=[N+](C2=C(C=C(C=C2C)C)C)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498233
Record name 1,3,5-Trimethyl-2-[(Z)-(2,4,6-trimethylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39201-71-3
Record name 1,3,5-Trimethyl-2-[(Z)-(2,4,6-trimethylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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